molecular formula C12H22N2 B106818 1,7-Diamino-3,5-dimethyladamantane CAS No. 19385-96-7

1,7-Diamino-3,5-dimethyladamantane

Cat. No.: B106818
CAS No.: 19385-96-7
M. Wt: 194.32 g/mol
InChI Key: KFINWPLSLFZOSU-UHFFFAOYSA-N
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Description

1,7-Diamino-3,5-dimethyladamantane, also known as this compound, is a useful research compound. Its molecular formula is C12H22N2 and its molecular weight is 194.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,7-Diamino-3,5-dimethyladamantane have been shown to attenuate or block chemically or electrically induced seizures in rodents at doses of 5-20 mg/kg . This suggests that the drug might have potential utility in the treatment of seizures .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dose of 20 mg/kg, the compound induced spontaneous motor seizures in amygdala-kindled rats . No motor seizures were observed in non-kindled rats at the same dosage .

Properties

IUPAC Name

5,7-dimethyladamantane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2/c1-9-3-10(2)6-11(13,4-9)8-12(14,5-9)7-10/h3-8,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFINWPLSLFZOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3(CC(C1)(CC(C2)(C3)N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Diamide 3 (1.56 g) was added to diethyene glycol (25 mL). The reaction mixture was stirred at 175˜180° C. for 16 h. The brown solution was cooled to room temperature, and water was added (100 mL). The reaction mixture was extracted with a solvent consisting of ethyl acetate (80%) and t-butylmethyl ether (20%) (70 mL×7). The combined organic solvent was washed with water and brine, and dried over sodium sulfate. The solution was concentrated to approximately 20 mL. Anhydrous hydrogen chloride in ethyl acetate was added. The precipitate was filtered. The product was then dissolved in water (10 mL). The product was extracted with ethyl acetate (10 mL×6). Solvent was removed to afford diamine 4 as an off-white solid (767 mg).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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